Pyrrothiogatain
Overview
Description
Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Molecular Structure Analysis
Pyrrothiogatain has a molecular formula of C11H11NO2S and a molecular weight of 221.27 . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrrothiogatain are not fully detailed in the available sources. It has a molecular weight of 221.27 and a molecular formula of C11H11NO2S . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Inhibition of GATA Family Proteins
Pyrrothiogatain has been identified as a novel inhibitor of the DNA-binding activity of GATA3, a transcription factor crucial for T helper 2 (Th2) cell differentiation. This compound not only inhibits the DNA-binding activity of GATA3 but also impedes the interaction between GATA3 and SOX4, suggesting a direct interaction with the DNA-binding region of GATA3. The inhibition of GATA3 by Pyrrothiogatain leads to a significant suppression of Th2 cell differentiation and the expression and production of Th2 cytokines. This highlights the potential of Pyrrothiogatain in regulating the differentiation and function of Th2 cells, providing a promising avenue for therapeutic strategies to control Th2 cytokine production (Nomura et al., 2019).
Enhancement of Antioxidant Methods
Pyrrothiogatain has been utilized to improve the pyrogallol autoxidation method, a widely-used technique for measuring the superoxide-scavenging of antioxidants. The original method, specifically developed for superoxide dismutase, faced challenges due to the strong pH effect. Pyrrothiogatain's involvement has led to systematic investigation of influencing factors and the establishment of an improved procedure. This revised method provides a reliable and cost-effective superoxide-scavenging assay suitable for various types of antioxidants, indicating the versatility of Pyrrothiogatain in enhancing antioxidant measurement methodologies (Li, 2012).
properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFROSMDUZELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |
CAS RN |
477888-48-5 | |
Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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